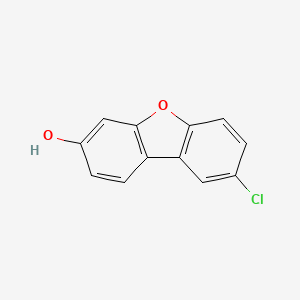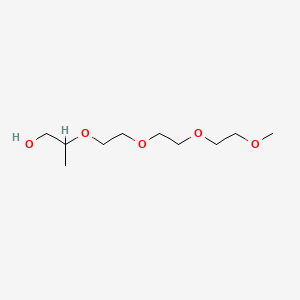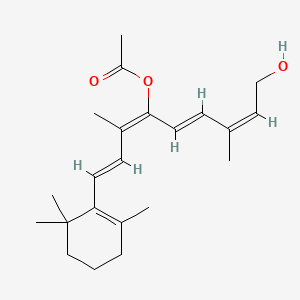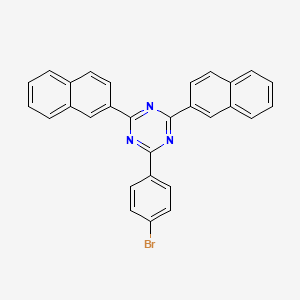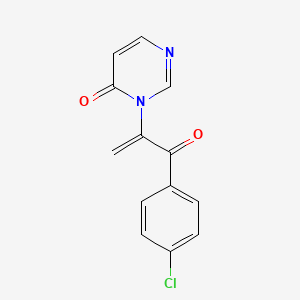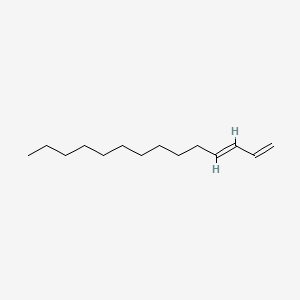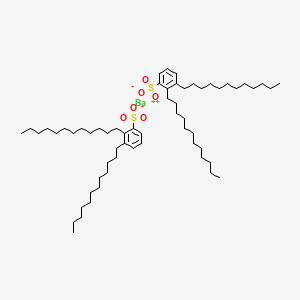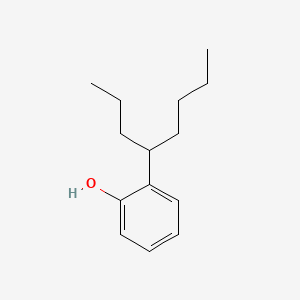
o-(1-Propylpentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(1-Propylpentyl)phenol: is an organic compound with the molecular formula C14H22O . It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including o-(1-Propylpentyl)phenol, is through nucleophilic aromatic substitution.
Hydroxylation of Arylboronic Acids: Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenols often involves the oxidation of cumene or the hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Phenols can undergo oxidation to form quinones.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Electrophiles: Nitric acid, sulfuric acid, halogens.
Major Products:
Quinones: Formed from the oxidation of phenols.
Hydroquinones: Formed from the reduction of quinones.
Substituted Phenols: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Antioxidants: Phenolic compounds, including o-(1-Propylpentyl)phenol, are used as antioxidants in various chemical formulations.
Biology:
Antimicrobial Agents: Phenols are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of o-(1-Propylpentyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can donate hydrogen atoms, making them effective antioxidants. They can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage . Additionally, phenols can disrupt microbial cell membranes, leading to their antimicrobial effects .
Comparaison Avec Des Composés Similaires
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
o-Cresol: A phenol derivative with a methyl group in the ortho position relative to the hydroxyl group.
2,4-Dimethylphenol: A phenol derivative with two methyl groups in the 2 and 4 positions relative to the hydroxyl group.
Uniqueness: o-(1-Propylpentyl)phenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and physical properties. The presence of the propylpentyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .
Propriétés
Numéro CAS |
37631-10-0 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
Clé InChI |
RBSPWYFBQCZMNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



